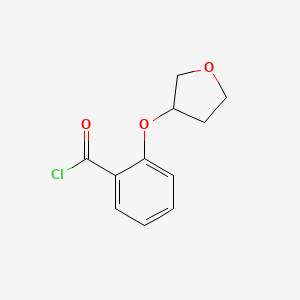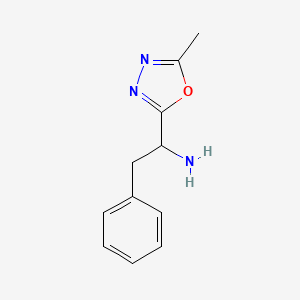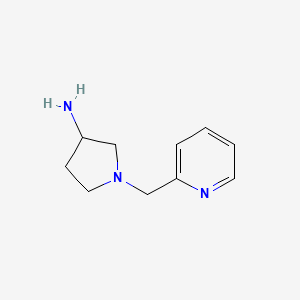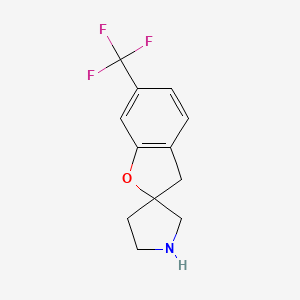![molecular formula C36H62O9 B14802272 2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside F1 is a minor saponin derived from the Panax ginseng plant. It belongs to the class of triterpene saponins, which are known for their diverse pharmacological properties. Ginsenoside F1 has garnered significant attention due to its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ginsenoside F1 can be synthesized through the biotransformation of major ginsenosides such as ginsenoside Rg1 and ginsenoside Re. This process involves the use of specific enzymes, such as β-glucosidase, which catalyze the hydrolysis of glycosidic bonds . The reaction typically occurs at a temperature of 45°C for 36 hours, resulting in a high yield of ginsenoside F1 .
Industrial Production Methods
Industrial production of ginsenoside F1 often employs microbial fermentation techniques. Fungal strains, such as Penicillium species, are used as biocatalysts to selectively deglycosylate major ginsenosides present in the stems and leaves of Panax notoginseng . This method is environmentally friendly and offers a sustainable approach to producing ginsenoside F1 on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ginsenoside F1 undergoes various chemical reactions, including:
Oxidation: Ginsenoside F1 can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups of ginsenoside F1, potentially altering its pharmacological properties.
Substitution: Substitution reactions involve the replacement of specific functional groups, leading to the formation of novel ginsenoside derivatives.
Common Reagents and Conditions
Common reagents used in the chemical reactions of ginsenoside F1 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of ginsenoside F1 include various oxidized, reduced, and substituted derivatives. These derivatives often exhibit enhanced or altered biological activities, making them valuable for further research and potential therapeutic applications .
Scientific Research Applications
Chemistry: Ginsenoside F1 serves as a valuable compound for studying the structure-activity relationships of triterpene saponins.
Industry: Due to its skin-whitening and anti-aging properties, ginsenoside F1 is used in the cosmetic industry.
Mechanism of Action
Ginsenoside F1 exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation . Additionally, ginsenoside F1 enhances the cytotoxic activity of natural killer cells via an insulin-like growth factor-1-dependent mechanism . These actions contribute to its anti-inflammatory and anti-cancer properties.
Comparison with Similar Compounds
Ginsenoside F1 is unique among ginsenosides due to its specific pharmacological profile. Similar compounds include:
Ginsenoside Rg1: Known for its neuroprotective and anti-fatigue effects.
Ginsenoside Re: Exhibits anti-inflammatory and cardioprotective properties.
Ginsenoside Rh1: Has anti-cancer and anti-inflammatory activities.
Compared to these compounds, ginsenoside F1 demonstrates a distinct mechanism of action and a unique set of biological activities, making it a valuable compound for further research and therapeutic development.
Properties
Molecular Formula |
C36H62O9 |
|---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20-31,37-43H,9,11-18H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35-,36+/m1/s1 |
InChI Key |
XNGXWSFSJIQMNC-SQQLVIDKSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)


![(E)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14802227.png)




![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)

![N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)

